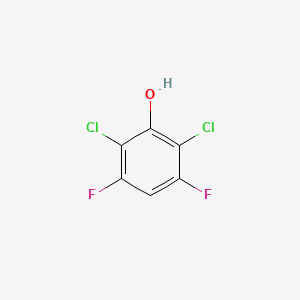

2,6-Dichloro-3,5-difluorophenol

Descripción

Contextualization of Halogenated Phenols in Chemical Science

Halogenated phenolic compounds, a class of molecules featuring a hydroxyl group attached to a benzene (B151609) ring bearing one or more halogen atoms, represent a significant area of study in chemical science. asu.ruacs.org These compounds are found in both natural and synthetic contexts. asu.runih.gov In nature, they are produced by various organisms, including bacteria, fungi, and marine algae. asu.ru The presence of halogens—most commonly chlorine, bromine, and less frequently fluorine—in the molecular structure of phenols can significantly alter their physical, chemical, and biological properties compared to their non-halogenated counterparts. asu.rukhanacademy.org This structural modification often leads to enhanced biological activity, making them a subject of interest for potential applications in medicine and agriculture. asu.ruacs.org

General Research Landscape of Dihalogenated Difluorophenols

Within the broader category of halogenated phenols, dihalogenated difluorophenols are a specific subgroup that has garnered attention for their unique chemical characteristics. The presence of both chlorine and fluorine atoms on the phenol (B47542) ring creates a complex interplay of electronic and steric effects. Fluorine, being the most electronegative element, and chlorine, with its larger atomic radius, influence the reactivity and interaction of these molecules in distinct ways. Research in this area often focuses on the synthesis of these compounds with precise control over the position of the halogen substituents, a task that can be challenging due to the directing effects of the hydroxyl and halogen groups. acs.orgrsc.org The development of synthetic methods that allow for regiochemical control is a key interest for organic chemists. acs.org

Specific Focus and Academic Relevance of 2,6-Dichloro-3,5-difluorophenol in Contemporary Research

The compound this compound is a specific isomer within the dihalogenated difluorophenol family. Its particular substitution pattern, with chlorine atoms flanking the hydroxyl group and fluorine atoms at the meta positions, makes it a valuable building block in organic synthesis. The arrangement of these substituents influences the acidity of the phenolic proton and the reactivity of the aromatic ring, making it a subject of academic inquiry. Researchers are interested in how this specific arrangement of halogens can be exploited to create more complex molecules with desired properties.

Overview of Key Research Domains for this compound

The primary research domains for this compound are centered on its utility as a synthetic intermediate. Its structural features are leveraged in the preparation of a variety of other chemical compounds. Key areas of investigation include its use in the development of new materials and its application as a precursor in multi-step organic syntheses. The reactivity of its hydroxyl group and the potential for substitution reactions on the aromatic ring are central to its application in these fields.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in chemical reactions, and for predicting its behavior in various systems.

| Property | Value |

| Molecular Formula | C6H2Cl2F2O |

| Molecular Weight | 198.98 g/mol |

| Melting Point | 47-50 °C |

| Boiling Point | 87-88 °C |

| Refractive Index (nD20) | 1.5310 |

Data sourced from references prepchem.comprepchem.comchemdad.com.

Synthesis and Manufacturing Processes

A documented method for the synthesis of this compound involves the decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid. prepchem.comprepchem.com In this process, 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid is heated in the presence of dimethylformamide. prepchem.comprepchem.com The reaction proceeds with the evolution of carbon dioxide at a temperature range of 105-130°C. prepchem.comprepchem.com Following the completion of the reaction, the product is worked up by adding toluene (B28343) and water, separating the organic phase, drying it, and finally purifying it by distillation to yield this compound. prepchem.comprepchem.com

Spectroscopic and Crystallographic Analysis

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features/Data |

| ¹H NMR | Data for the closely related 3,5-difluorophenol (B1294556) shows characteristic signals for the aromatic protons and the hydroxyl proton. chemicalbook.com |

| ¹³C NMR | Spectra for 3,5-difluorophenol reveal distinct peaks for the carbon atoms of the benzene ring, with the carbon atoms bonded to fluorine showing characteristic splitting. spectrabase.com |

| Mass Spectrometry | The mass spectrum of the related 2,6-dichlorophenol (B41786) shows a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns typical for chlorinated aromatic compounds. nih.govnist.gov |

| Infrared (IR) Spectroscopy | The IR spectrum of 2,6-dichlorophenol displays characteristic absorption bands for the O-H stretching of the hydroxyl group and C-Cl stretching vibrations. nist.gov |

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by the interplay of its hydroxyl and halogen substituents. The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification. The aromatic ring, while deactivated by the electron-withdrawing halogen atoms, can still participate in certain electrophilic and nucleophilic substitution reactions, though the conditions required may be more forcing than for phenol itself.

The regioselectivity of these reactions is influenced by the directing effects of the substituents. The hydroxyl group is an ortho-, para-director, while the halogens are also ortho-, para-directors, albeit deactivating. This complex substitution pattern can be exploited to achieve specific derivatization products. For instance, the regioselective difunctionalization of related 2,6-difluorophenols has been achieved through sigmatropic dearomatization, highlighting the potential for complex transformations. kyoto-u.ac.jp

Applications in Scientific Research

Role in Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique substitution pattern makes it a useful precursor for the synthesis of more complex, highly substituted aromatic compounds. The presence of multiple halogen atoms provides handles for various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. Substituted phenols, in general, are crucial starting materials for the synthesis of various complex molecules. wisdomlib.org

Applications in Materials Science

Halogenated phenols, including fluorinated and chlorinated derivatives, are utilized in the synthesis of polymers and other advanced materials. mdpi.com For example, the related 2,6-difluorophenol (B125437) undergoes oxidative polymerization to form poly(2,6-difluoro-1,4-phenylene oxide). sigmaaldrich.com The incorporation of halogen atoms into polymer backbones can impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity. mdpi.com While specific applications of this compound in materials science are not detailed in the provided search results, its structure suggests potential for use in the development of specialty polymers and materials with tailored properties.

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dichloro-3,5-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O/c7-4-2(9)1-3(10)5(8)6(4)11/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVUEUWRQAOTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382126 | |

| Record name | 2,6-dichloro-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63418-08-6 | |

| Record name | 2,6-dichloro-3,5-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63418-08-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 2,6 Dichloro 3,5 Difluorophenol

Established Synthetic Routes to 2,6-Dichloro-3,5-difluorophenol

The synthesis of this compound, a significant halogenated aromatic compound, is achieved through several established chemical pathways. These routes often involve multi-step processes starting from various precursors and employing a range of reaction types, including decarboxylation, halogenation, and nitration followed by reduction.

Decarboxylation Approaches from Carboxylic Acid Precursors

A primary method for synthesizing this compound involves the decarboxylation of carboxylic acid precursors. One documented procedure starts with 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid. prepchem.com In this process, the carboxylic acid is mixed with dimethylformamide and heated. prepchem.com The evolution of carbon dioxide occurs at temperatures between 105°C and 130°C, indicating the removal of the carboxyl group. prepchem.com Following the completion of the reaction, the product is isolated by adding toluene (B28343) and water, separating the organic phase, and subsequent distillation to yield this compound. prepchem.com A similar decarboxylation strategy is employed for other halogenated benzoic acids, such as the synthesis of 2,6-dichlorophenol (B41786) from 3,5-dichloro-4-hydroxybenzoic acid using dimethylaniline as a solvent and heating to vigorous reaction at 150°C. orgsyn.orggoogle.comgoogle.com

Table 1: Decarboxylation of Halogenated Hydroxybenzoic Acids

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid | Dimethylformamide, 105-130°C | This compound | 34 g from 50 g | prepchem.com |

| 3,5-dichloro-4-hydroxybenzoic acid | Dimethylaniline, 190-200°C | 2,6-Dichlorophenol | 80-91% | orgsyn.org |

Halogenation Strategies for Phenolic Derivatives

Nitration and Reduction Sequences in Derivative Synthesis

A multi-step synthetic sequence involving nitration and subsequent reduction is another viable approach to constructing substituted phenols. For instance, 2,6-dichloro-4-aminophenol can be synthesized from 2,6-dichlorophenol. google.com This process involves the nitration of 2,6-dichlorophenol to form 2,6-dichloro-4-nitrophenol (B181596). google.comprepchem.com The nitration is typically carried out using nitric acid in a suitable solvent. prepchem.com The resulting nitro compound is then reduced to the corresponding aminophenol. google.com This amino group can be further transformed, for example, through diazotization followed by a Sandmeyer-type reaction to introduce other functional groups. masterorganicchemistry.com While this specific sequence starting from a difluorinated phenol (B47542) to arrive at this compound is not explicitly detailed in the provided results, the general methodology is a cornerstone of aromatic chemistry. The synthesis of 2,6-dichloronitrobenzene from 2,6-dichloroaniline (B118687) via oxidation with peroxytrifluoroacetic acid also highlights the utility of manipulating nitrogen-containing functional groups in the synthesis of halogenated aromatics. orgsyn.org

Advanced Chemical Transformations for Core Structure Formation

More advanced and regioselective methods are being developed for the functionalization of fluorinated phenols. One such approach involves the difunctionalization of 2,6-difluorophenols. kyoto-u.ac.jp This reaction is initiated by a Pummerer-based researchgate.netresearchgate.net sigmatropic dearomatization with an aryl sulfoxide, which generates a 2,4-cyclohexadienone (B14708032) intermediate. kyoto-u.ac.jp This intermediate can then undergo a Michael addition with a nucleophile, followed by rearomatization through the elimination of hydrogen fluoride. kyoto-u.ac.jp This method allows for the introduction of two different functional groups at specific positions on the phenol ring. While not a direct synthesis of this compound, this methodology demonstrates a sophisticated strategy for the selective modification of polyfluorinated phenols, which could potentially be adapted for its synthesis.

Reaction Mechanisms and Pathways Involving this compound

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior in chemical transformations. The electronic properties of the substituents on the aromatic ring play a significant role in determining its reactivity.

Analysis of Electrophilic Substitution Reactivity and Selectivity

The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.comchemistrysteps.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. byjus.com Conversely, the halogen atoms (chlorine and fluorine) are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

In the case of this compound, the hydroxyl group strongly activates the ring. The two chlorine atoms at the ortho positions and the two fluorine atoms at the meta positions relative to the hydroxyl group will influence the regioselectivity of electrophilic attack. The only available position for substitution is the para position (position 4).

A documented example of an electrophilic substitution reaction on this compound is its nitration to form 2,6-dichloro-3,5-difluoro-4-nitrophenol (B8457471). prepchem.com In this reaction, this compound is treated with nitric acid in acetic acid. prepchem.com The electrophile, the nitronium ion (NO₂⁺), attacks the electron-rich aromatic ring, specifically at the position para to the strongly activating hydroxyl group, to yield the 4-nitro derivative. prepchem.com

Table 2: Electrophilic Nitration of this compound

| Substrate | Reagents | Product | Purity | Reference |

| This compound | Nitric acid, Acetic acid | 2,6-Dichloro-3,5-difluoro-4-nitrophenol | 94% | prepchem.com |

The reactivity in electrophilic halogenation is also a key aspect. Phenols are highly susceptible to halogenation, often not requiring a Lewis acid. byjus.commasterorganicchemistry.com The reaction of phenols with hypochlorous acid (HOCl) during water disinfection leads to the formation of various chlorinated phenols and, eventually, ring cleavage products. nih.govnih.gov The chlorination proceeds in a stepwise manner, typically at the ortho and para positions. gfredlee.com Given the substitution pattern of this compound, further chlorination would be sterically hindered and electronically disfavored at the already substituted positions.

Exploration of Nucleophilic Substitution Pathways

The reactivity of this compound in nucleophilic substitution reactions is largely dictated by the strong electron-withdrawing nature of its halogen substituents. Polyhalogenated aromatic compounds are known to be susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the inductive effect of the halogens, which lowers the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.

In the context of SNAr reactions on polyfluoroarenes, it has been observed that they can react with a variety of nucleophiles, including alcohols, amines, and organometallic reagents, to form C-O, C-N, and C-C bonds, respectively, without the need for transition metal catalysts. mdpi.com The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion, known as a Meisenheimer complex, followed by the elimination of a halide ion.

For polysubstituted haloarenes, the regioselectivity of the nucleophilic attack is a critical aspect. Generally, nucleophilic attack is favored at positions that are ortho or para to strongly electron-withdrawing groups. In this compound, all substituents are electron-withdrawing. The high electronegativity of fluorine often makes the carbon-fluorine bond a primary site for nucleophilic attack in polyfluoroarenes. mdpi.com Therefore, it is plausible that nucleophilic substitution on this compound would preferentially occur at the fluorine-bearing carbons.

The nature of the leaving group is also a determining factor in the kinetics of SNAr reactions. Contrary to what is observed in aliphatic nucleophilic substitutions, the leaving group ability in SNAr often follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which is facilitated by the strong inductive effect of the more electronegative halogen, rather than the cleavage of the carbon-halogen bond.

It is also important to consider the potential for the formation of a phenoxyl radical intermediate, which can act as a powerful open-shell electron-withdrawing group. This can significantly lower the activation barrier for nucleophilic substitution compared to the closed-shell phenol form. osti.gov

Table 1: General Observations in Nucleophilic Aromatic Substitution of Polyhaloarenes

| Feature | Description | Relevance to this compound |

| Driving Force | Strong electron-withdrawing groups activate the aromatic ring towards nucleophilic attack. | The four halogen atoms (two chlorine, two fluorine) strongly activate the ring. |

| Mechanism | Typically proceeds via an addition-elimination pathway, forming a Meisenheimer intermediate. | A nucleophile would add to the ring, forming a stabilized anionic intermediate. |

| Regioselectivity | Attack is favored at positions ortho and para to electron-withdrawing substituents. | Attack is likely at the carbon atoms bonded to fluorine, activated by the other halogens. |

| Leaving Group | In many SNAr reactions, fluorine is a better leaving group than chlorine. | Substitution of a fluorine atom is a probable outcome. |

Studies on Oxidation and Reduction Capabilities and Resulting Products

The presence of electron-withdrawing chlorine and fluorine atoms on the phenolic ring of this compound influences its susceptibility to oxidation and reduction reactions. Studies on related polychlorinated phenols provide insight into the potential transformations this compound may undergo.

Oxidation:

The oxidation of polychlorinated phenols has been investigated using various methods, including chemical, electrochemical, and enzymatic approaches. Fenton-like oxidation, which utilizes hydrogen peroxide and an iron catalyst, has been shown to be effective in degrading polychlorinated phenols. acs.org However, under substoichiometric oxidant conditions, this process can lead to the formation of chlorinated condensation byproducts such as chlorinated diphenyl ethers, biphenyls, and dibenzofurans. acs.org Complete oxidation, or mineralization, ultimately yields carbon dioxide, water, and hydrogen chloride. acs.org

Electrochemical oxidation has also been explored as a method for the degradation of chlorinated phenols. dss.go.th This process can, however, be complicated by the fouling of the anode surface due to the deposition of oligomers formed from phenoxy radical coupling. dss.go.th The oxidation potential of chlorinated phenols is dependent on the pH and the degree of chlorination, with the phenolate (B1203915) form being more easily oxidized than the neutral phenol. dss.go.th

Enzymatic oxidation, for instance by lignin (B12514952) peroxidases from fungi like Phanerochaete chrysosporium, can also occur. acs.org This process can lead to the oxidative 4-dechlorination of polychlorinated phenols, resulting in the formation of benzoquinones. acs.org

Reduction:

The reduction of polychlorinated aromatic compounds often proceeds via reductive dehalogenation, where a halogen atom is substituted by a hydrogen atom. This is a key process in the anaerobic microbial degradation of compounds like polychlorinated biphenyls (PCBs). oup.comnih.gov In these microbial processes, the chlorinated compounds can act as electron acceptors. oup.com The dechlorination can be regioselective, with meta and para chlorines often being removed preferentially over ortho chlorines. epa.gov Given the structural similarities, it is conceivable that this compound could undergo microbial reductive dehalogenation, potentially with selective removal of chlorine over fluorine.

Table 2: Potential Oxidation and Reduction Products of Polychlorinated Phenols

| Reaction Type | Method/Reagent | Potential Products |

| Oxidation | Fenton-like (substoichiometric H₂O₂) | Chlorinated diphenyl ethers, biphenyls, dibenzofurans. acs.org |

| Fenton-like (stoichiometric H₂O₂) | CO₂, H₂O, HCl. acs.org | |

| Electrochemical Oxidation | Benzoquinones, organic acids, oligomeric films. dss.go.th | |

| Enzymatic (Lignin Peroxidase) | Benzoquinones (via oxidative dechlorination). acs.org | |

| Reduction | Microbial Anaerobic Dechlorination | Hydrodehalogenated phenols (e.g., monochlorodifluorophenols). oup.comepa.gov |

Influence of Halogen Substituents on Synthetic Accessibility and Reaction Kinetics

The synthetic accessibility and reaction kinetics of this compound are profoundly influenced by the nature and position of its four halogen substituents. Both chlorine and fluorine exert strong electronic and steric effects that modulate the reactivity of the aromatic ring and the phenolic hydroxyl group.

Electronic Effects:

Both chlorine and fluorine are highly electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect (-I effect). This effect deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution. Fluorine is more electronegative than chlorine, and thus exerts a stronger inductive pull. learncbse.inreddit.com

Conversely, both halogens possess lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R or +M effect), which is an electron-donating effect that directs incoming electrophiles to the ortho and para positions. For halogens, the deactivating inductive effect generally dominates over the activating resonance effect. The electron-withdrawing nature of the substituents increases the acidity of the phenolic proton compared to phenol itself.

The combined electron-withdrawing effects of the two chlorine and two fluorine atoms in this compound make the aromatic ring highly electron-deficient. This enhances its susceptibility to nucleophilic attack, as discussed in section 2.2.2.

Synthetic Accessibility:

The synthesis of specifically substituted polyhalogenated aromatic compounds can be challenging. The reported synthesis of this compound involves the decarboxylation of 3,5-dichloro-2,6-difluoro-4-hydroxybenzoic acid. This suggests that establishing the precise halogen substitution pattern on the aromatic ring is a critical and potentially complex step that must be achieved prior to the final synthetic transformation. The specific arrangement of four halogens highlights the difficulties in controlling regioselectivity during halogenation reactions of phenolic precursors.

Reaction Kinetics:

The kinetics of reactions involving this compound are governed by the interplay of these electronic and steric factors.

Nucleophilic Substitution: As previously noted, the strong inductive effects of the halogens will accelerate the rate of nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate.

Oxidation: The rate of oxidation can be influenced in a complex manner. While electron-withdrawing groups can decrease the electron density of the ring, making it less susceptible to initial oxidation, the substitution pattern also plays a crucial role. For instance, in the oxidation of chlorinated phenols by potassium permanganate, substitution at the para position can increase the reaction rate through a conjugative effect. nih.gov

Steric Hindrance: The two chlorine atoms at the ortho positions (positions 2 and 6) relative to the hydroxyl group create significant steric hindrance. This can impede reactions that involve the hydroxyl group itself or attack at the adjacent carbon atoms, thereby slowing down the reaction kinetics for certain transformations.

Table 3: Properties of Halogen Substituents and Their Influence on Reactivity

| Property | Fluorine | Chlorine | Combined Influence on this compound |

| Electronegativity (Pauling Scale) | ~3.98 | ~3.16 | Strong overall inductive electron withdrawal, making the ring highly electrophilic. |

| Inductive Effect | Strong (-I) | Moderate (-I) | Activates the ring for nucleophilic substitution, deactivates for electrophilic substitution. |

| Resonance Effect | Weak (+R) | Weak (+R) | Directs electrophiles to ortho/para positions (though electrophilic substitution is disfavored). |

| Steric Effect (Van der Waals Radius) | ~1.47 Å | ~1.75 Å | Chlorine atoms at positions 2 and 6 create significant steric hindrance around the hydroxyl group. |

| Leaving Group Ability in SNAr | Generally better | Generally poorer | Favors substitution at the fluorine-bearing carbons. |

Advanced Spectroscopic and Structural Elucidation Studies of 2,6 Dichloro 3,5 Difluorophenol

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of a compound. For 2,6-Dichloro-3,5-difluorophenol, these techniques would reveal characteristic vibrational modes sensitive to its specific substitution pattern.

Expected FT-IR and Raman Data:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3550-3600 | Medium-Sharp |

| O-H | In-plane bending | 1300-1400 | Medium |

| C-H | Stretching (Aromatic) | 3050-3100 | Weak |

| C=C | Stretching (Aromatic Ring) | 1450-1600 | Medium-Strong |

| C-F | Stretching | 1100-1350 | Strong |

| C-Cl | Stretching | 600-800 | Strong |

The precise positions of these bands would be influenced by the electronic effects of the fluorine and chlorine substituents on the aromatic ring and the hydroxyl group. The presence of both electron-withdrawing halogens is expected to shift the O-H stretching frequency compared to phenol (B47542).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous structural confirmation.

Expected NMR Data:

¹H NMR: A single resonance for the phenolic proton (OH) would be observed, with its chemical shift influenced by solvent and concentration. The aromatic region would show a triplet for the single aromatic proton (H-4) due to coupling with the two adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum would display four distinct signals for the aromatic carbons, with their chemical shifts determined by the attached halogens. The carbon bearing the hydroxyl group (C-1) would appear at a characteristic downfield position. The carbons attached to fluorine (C-3, C-5) would exhibit C-F coupling, and the carbons attached to chlorine (C-2, C-6) would also have their chemical shifts significantly influenced.

¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms at the 3 and 5 positions.

A patent for a synthesis involving this compound reports the use of a 400 MHz or 600 MHz spectrometer for recording ¹H NMR spectra, using solvents like CDCl₃, d₆-DMSO, CD₃OD, or d₆-acetone. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) would provide the exact mass of the this compound molecular ion, allowing for the unambiguous determination of its elemental formula (C₆H₂Cl₂F₂O). This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry for Structural Characterization of Metabolites and Derivatives

Tandem mass spectrometry (MS/MS) would be instrumental in studying the fragmentation pathways of the parent ion. By selecting the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be produced. Studies on other halogenated phenols have shown that fragmentation often involves the loss of halogen atoms or carbon monoxide. rsc.orgrsc.org For this compound, one would expect to observe fragments corresponding to the loss of Cl, HCl, F, HF, and CO. This technique is also invaluable for identifying and structurally characterizing metabolites or derivatives of the parent compound. For instance, in a patent describing the synthesis of isoxazoline (B3343090) derivatives, mass spectrometric analysis using an Agilent 1260 HPLC with an Agilent 6120 ESI detector was employed to characterize the products formed from this compound. google.com

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Gas-Phase Rotational Spectroscopy for Precise Molecular Geometries and Conformational Landscapes

Gas-phase rotational spectroscopy, such as microwave spectroscopy, offers an unparalleled level of precision for determining the molecular geometry of a molecule in the gas phase, free from intermolecular interactions. This technique would allow for the accurate determination of bond lengths and angles of this compound to a high degree of accuracy. It would also provide insights into the conformational landscape, such as the rotational barrier of the hydroxyl group. Studies on other dihalophenols have successfully used this method to distinguish between different conformers and to precisely map their structures. nih.gov

Theoretical and Computational Chemistry Investigations of 2,6 Dichloro 3,5 Difluorophenol

Detailed Investigation of Hydrogen Bonding Interactions

Intramolecular Hydrogen Bonding in Ortho-Halophenols

Intramolecular hydrogen bonds are pivotal in dictating the structure and function of many molecular systems. researchgate.net In ortho-halogenated phenols, the presence of a halogen atom adjacent to the hydroxyl group can lead to the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the halogen. The existence and strength of this bond are influenced by the nature of the halogen and the other substituents on the aromatic ring.

Theoretical and spectroscopic studies on 2-halophenols have shown varied results regarding the presence of intramolecular hydrogen bonding. While some methods suggest no such bonding in any of the 2-halophenols, other analyses indicate weak intramolecular hydrogen bonding in 2-chlorophenol, 2-bromophenol, and 2-iodophenol, but very little in 2-fluorophenol. rsc.org In the case of 2,6-dichloro-3,5-difluorophenol, the hydroxyl group is flanked by two chlorine atoms. This geometry is conducive to the formation of an intramolecular hydrogen bond. Computational studies on similar molecules, like 2,6-difluorophenol (B125437), have identified planar conformers where the hydroxyl hydrogen points towards a fluorine atom, suggesting a weak intramolecular F···H hydrogen bond. acs.orgdntb.gov.ua The strength of this interaction is generally less pronounced in five-membered ring systems formed by the hydrogen bond compared to six-membered systems. acs.org

For this compound, it is expected that the hydroxyl hydrogen will preferentially orient itself towards one of the ortho-chlorine atoms, forming a five-membered ring. The strength of this O-H···Cl bond would be influenced by the electronic effects of the fluorine atoms at the meta positions. These fluorine atoms, being highly electronegative, would increase the acidity of the phenolic proton, potentially strengthening the hydrogen bond.

Intermolecular Hydrogen Bonding and Self-Association Phenomena

Beyond intramolecular interactions, this compound can engage in intermolecular hydrogen bonding, leading to self-association. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom and the halogen substituents can act as hydrogen bond acceptors. This capacity for multiple hydrogen bonding interactions can result in the formation of dimers, trimers, and larger aggregates in the solid state and in non-polar solvents.

Conformational Analysis and Energetic Landscapes

The conformational landscape of this compound is primarily defined by the orientation of the hydroxyl group relative to the benzene (B151609) ring. The rotation of the O-H bond around the C-O bond gives rise to different conformers. Due to the ortho-dichloro substitution, two main planar conformers are expected: one where the hydroxyl hydrogen is directed towards one of the chlorine atoms (the cis conformer, stabilized by an intramolecular hydrogen bond) and one where it is directed away from them (the trans conformer).

Computational studies on similar halogenated phenols, such as 2,6-dichloro-4-fluoro phenol (B47542), have been used to determine the optimized molecular geometry and relative energies of different conformers. researchgate.netkarazin.ua These calculations, often employing Density Functional Theory (DFT) methods, can provide a detailed energetic landscape. For this compound, the cis conformer is anticipated to be the global minimum due to the stabilizing effect of the intramolecular hydrogen bond. The energy barrier to rotation between the cis and trans conformers can also be calculated, providing insight into the molecule's flexibility.

A theoretical study on various dichloro-substituted chalcones, which are larger molecules but share the substituted phenyl ring, indicated that the (2,6)-dichloro isomer was the least reactive, which was attributed to it having the largest HOMO-LUMO energy gap. nih.gov This suggests that the substitution pattern in this compound will significantly influence its electronic properties and stability.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) mapping is a valuable computational tool to visualize the charge distribution and reactive sites of a molecule. The ESP map of this compound would reveal regions of negative potential (in red) and positive potential (in blue). The negative potential is typically localized around the electronegative atoms: the oxygen of the hydroxyl group and the fluorine and chlorine atoms. The most negative region is expected to be around the phenolic oxygen, making it a likely site for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential, consistent with its role as a hydrogen bond donor.

Mulliken population analysis is another method used to quantify the partial charges on each atom in a molecule. uni-muenchen.de For a related compound, 2,6-dichloro-4-fluoro phenol, DFT calculations have provided the Mulliken charge distribution. researchgate.net This analysis helps in understanding the electronic nature of the molecule and the effect of the substituents on the charge distribution in the aromatic ring.

Below is an illustrative table of calculated Mulliken charges for the atoms in 2,6-dichloro-4-fluoro phenol, which can be considered as an analogue to this compound. The data is based on DFT/B3LYP calculations with a 6-311+G(d,p) basis set. researchgate.net

| Atom | Charge (e) |

| C1 | 0.35 |

| C2 | -0.15 |

| C3 | 0.05 |

| C4 | 0.10 |

| C5 | 0.05 |

| C6 | -0.15 |

| O7 | -0.55 |

| H8 | 0.40 |

| Cl9 | -0.05 |

| Cl10 | -0.05 |

| F11 | -0.20 |

| H12 | 0.10 |

| H13 | 0.10 |

This table presents data for 2,6-dichloro-4-fluoro phenol as a representative example.

The charge distribution in this compound is expected to follow a similar pattern, with the carbon atom attached to the hydroxyl group (C1) being positive, and the oxygen and halogen atoms carrying negative charges. The precise values would, of course, differ due to the presence of a second fluorine atom instead of a hydrogen at the meta position.

Structure Activity Relationship Sar and Derivative Research for 2,6 Dichloro 3,5 Difluorophenol

Design and Synthesis of Chemically Modified Derivatives of 2,6-Dichloro-3,5-difluorophenol

The strategic modification of the this compound scaffold allows researchers to probe the influence of different functional groups and substitution patterns.

The introduction of a nitro (-NO2) group to the phenolic ring is a common strategy to alter the electronic properties and reactivity of the molecule. The synthesis of 2,6-dichloro-3,5-difluoro-4-nitrophenol (B8457471) has been documented through the direct nitration of this compound. prepchem.com

In a typical procedure, this compound is dissolved in acetic acid, to which 98% nitric acid is added dropwise. The reaction proceeds at room temperature. Following the reaction, the product is extracted using a solvent like dichloromethane (B109758) and purified. prepchem.com Gas chromatography (GC) analysis is often used to determine the purity of the resulting nitrated compound. prepchem.com

Table 1: Synthesis of 2,6-Dichloro-3,5-difluoro-4-nitrophenol

| Reactant 1 | Reactant 2 | Solvent | Product | Purity (GC) |

|---|

This nitration is a critical modification, as the electron-withdrawing nature of the nitro group can significantly impact the acidity of the phenolic hydroxyl group and the molecule's potential for further chemical transformations.

Schiff bases, characterized by the azomethine or imine (-C=N-) group, are a versatile class of compounds with a wide range of applications, including as ligands in coordination chemistry and as biologically active agents. wikipedia.orgmdpi.com They are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). wikipedia.org

While a specific synthesis using this compound is not prominently detailed, the general methodology is broadly applicable to halogenated phenols. For instance, Schiff bases have been prepared from other multi-halogenated phenols, such as the condensation to form 2-[(2,6-Dichloro-4-Iodo-Phenylimino)-methyl]-4,6-diiodophenol. researchgate.net The synthesis of Schiff bases containing phenol (B47542) rings often involves refluxing the phenolic aldehyde or ketone with an appropriate amine in a solvent like ethanol. nih.gov

The resulting Schiff bases are of interest because the imine group is a key pharmacophore in various bioactive molecules, and the halogenated phenolic part of the structure can modulate properties like lipophilicity and binding interactions. science.govnih.gov

Creating a diverse library of analogues is crucial for comprehensive SAR studies. This involves varying the halogen atoms (e.g., substituting chlorine with bromine or iodine) and their positions on the aromatic ring, as well as introducing other functional groups. beilstein-journals.org

Elucidation of Structure-Activity Relationships within Halogenated Phenolic Scaffolds

Structure-activity relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological or chemical activity. For halogenated phenols, SAR often involves correlating molecular descriptors with observed activity. nih.gov

Quantitative structure-activity relationship (QSAR) models are powerful tools in this regard. For a series of substituted halogenated phenols, toxicity has been successfully modeled using parameters such as the 1-octanol/water partition coefficient (log Kow), which describes the compound's lipophilicity, and electronic parameters like the Hammett sigma constant (σ) or the ionization parameter (pKa). nih.gov These studies indicate that both the ability to partition into biological membranes (related to log Kow) and the electronic effects of the substituents (related to σ or pKa) are critical determinants of activity. nih.gov For instance, the hydroxyl group is often essential for activity, suggesting it may act as a hydrogen donor in key interactions with biological targets like enzymes. nih.gov The substitution of hydroxyl groups with methoxyl groups has been shown to result in a loss of activity, reinforcing the importance of the phenolic -OH group. nih.gov

Impact of Halogen Substitution Patterns on Molecular Recognition, Reactivity, and Biological Efficacy

The specific pattern of halogen substitution on the phenolic ring has a profound impact on molecular recognition, chemical reactivity, and, consequently, biological efficacy.

The number and position of halogen atoms can dramatically alter a compound's activity. For example, in a study of halophenol derivatives as protein tyrosine kinase (PTK) inhibitors, it was found that increasing the number of halogen atoms did not necessarily lead to enhanced activity. nih.gov The position of the halogen is also critical; an isomer with a chloro atom at the ortho-position exhibited significantly different activity compared to isomers with the chloro atom at other positions. nih.gov This highlights that the spatial arrangement of substituents dictates how the molecule fits into a biological target's binding site.

Furthermore, halogenation can influence metabolic stability. Introducing halogens, particularly fluorine, to a molecule is a common strategy to block metabolically vulnerable sites, which can improve the pharmacokinetic profile of a potential drug. nih.gov The varied size and electronegativity of different halogens (F, Cl, Br, I) also influence the types of non-covalent interactions the molecule can form, such as halogen bonding, which can be a crucial factor in molecular recognition and binding affinity. nih.gov

Comparative Studies with Structurally Similar Halogenated Phenols

To understand the unique contributions of the specific substitution pattern of this compound, it is useful to compare it with structurally similar compounds.

2,6-Dichlorophenol (B41786): This compound is a known degradation product of certain pesticides and has been identified as a sex pheromone in some tick species. nih.govresearchgate.net Its degradation in the environment is influenced by various factors. researchgate.net Methods for its nitration to produce 2,6-dichloro-4-nitrophenol (B181596) are well-established, providing a basis for comparing reactivity with the more complex this compound. google.com

2,6-Difluorophenol (B125437): This analogue allows for a direct comparison of the effects of chlorine versus fluorine at the 2 and 6 positions. Fluorine is smaller and more electronegative than chlorine, which would lead to differences in steric hindrance, acidity (pKa), and the potential for hydrogen and halogen bonding.

2-Chloro-4,5-difluorophenol: Comparing this isomer highlights the importance of the substitution pattern. Shifting the chlorine from the 6-position to the 4-position and the second fluorine from the 3- to the 5-position would drastically alter the molecule's symmetry, dipole moment, and the electronic environment of the phenolic hydroxyl group.

These comparative studies are essential for isolating the specific effects of having two chlorine atoms flanking two fluorine atoms, all ortho and meta to the hydroxyl group, which is the unique arrangement in this compound.

Table 2: Comparison of Selected Properties of Halogenated Phenols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

|---|---|---|---|

| This compound | C6H2Cl2F2O | 198.99 | Dichloro and difluoro substitution chemsrc.com |

| 2,6-Dichlorophenol | C6H4Cl2O | 163.00 | Dichloro substitution nih.gov |

| 2,6-Difluorophenol | C6H4F2O | 130.09 | Difluoro substitution researchgate.net |

| 3,5-Difluorophenol (B1294556) | C6H4F2O | 130.09 | Meta-difluoro substitution nih.gov |

Advanced Biological and Biomedical Research Applications of 2,6 Dichloro 3,5 Difluorophenol Analogues

Mechanistic Studies of Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of phenolic analogues are a significant area of research, with studies focusing on understanding their precise mechanisms of action to develop more effective therapeutic agents.

Research into the antimicrobial mechanisms of halogenated phenolic analogues often involves identifying their specific molecular targets within microbial cells. For instance, studies on furanone derivatives, which share structural similarities with phenolic compounds, have shown highly selective activity against Gram-positive bacteria like Staphylococcus aureus. mdpi.com A fluorescent analogue of one such furanone derivative demonstrated rapid penetration into Gram-positive bacterial cells, where it was found to interact non-specifically with a number of intracellular proteins. mdpi.com This suggests that the antimicrobial effect may not be due to a single target but rather a multi-target mechanism.

In the realm of antifungal research, a key molecular target is 1,3-β-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall. nih.gov Inhibition of this enzyme by certain antifungal agents leads to a defective cell wall, causing cellular stress and triggering compensatory signaling pathways like the protein kinase C (PKC) pathway and the high-osmolarity glycerol (B35011) (HOG) pathway. nih.gov Another potential target is the trehalose (B1683222) biosynthetic pathway, which is vital for fungal stress adaptation, particularly in response to the host's body temperature and oxidative stress. nih.gov

The mechanisms by which these compounds exert their antimicrobial and antifungal effects are varied. A primary mechanism is the disruption of the cell membrane. For example, certain cationic peptides have been shown to target the cell membrane of Candida species, leading to its disruption and the release of intracellular components. nih.gov

Metabolic inhibition is another critical mechanism. The inhibition of enzymes essential for survival, such as those in the trehalose synthesis pathway, can effectively halt fungal growth. nih.gov Furthermore, some antimicrobial compounds, like certain furanone derivatives, have been observed to induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and cell death. mdpi.com The inhibition of dihydrofolate reductase (pDHFR) is another metabolic pathway targeted by antifolate drugs in parasites like Plasmodium falciparum. ugm.ac.id

Molecular Docking and Receptor Interaction Analyses

Molecular docking and other computational methods are invaluable tools for predicting how these compounds interact with biological receptors, thereby guiding the design of new drugs.

Molecular docking studies are routinely used to predict the binding affinity of small molecules to protein targets. For example, the antibacterial activity of 2-chloro-5-fluoro phenol (B47542) has been supported by molecular docking analyses showing its strong interaction with Staphylococcus aureus tyrosyl-tRNA synthetase and human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov Similarly, docking studies of 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives against Plasmodium dihydrofolate reductase have been used to predict their potential as antimalarial drug candidates. ugm.ac.id These computational predictions help in identifying promising compounds for further experimental validation.

| Compound/Analogue | Protein Target | Predicted Interaction/Finding | Reference |

|---|---|---|---|

| 2-chloro-5-fluoro phenol | Staphylococcus aureus Tyrosyl-tRNA synthetase | Strong interaction, supporting antibacterial activity. | nih.gov |

| 2-chloro-5-fluoro phenol | Human dihydroorotate dehydrogenase (hDHODH) | Strong interaction with the hDHODH inhibitor binding site. | nih.gov |

| 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives | Plasmodium dihydrofolate reductase (pDHFR) | Prediction of binding affinity to identify potential antimalarial candidates. | ugm.ac.id |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Derivatives occupy the binding site and engage with key residues. | mdpi.com |

In silico methods are also crucial for evaluating the effects of novel compounds on specific neurological receptors. For instance, the development of analogues of pimavanserin, a known inverse agonist of the serotonin (B10506) 5-HT2A receptor, has been guided by ligand-based drug design and molecular docking. nih.govresearchgate.net These studies have led to the discovery of new analogues with higher potency as 5-HT2A receptor inverse agonists, which are promising for treating neuropsychiatric disorders without the dopaminergic activity that can cause adverse effects. nih.govresearchgate.net

The dysfunction of dopamine (B1211576) receptors, particularly D2, D3, and D4, has been linked to schizophrenia. nih.gov Many antipsychotic drugs, such as haloperidol (B65202) and risperidone, target these receptors. nih.gov Computational studies can help in designing compounds with selective affinity for specific dopamine receptor subtypes to optimize therapeutic effects and minimize side effects.

In Silico Medicinal Chemistry and Pharmacokinetic Property Prediction

Theoretical Assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles

In modern drug discovery, the early assessment of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical to prevent late-stage failures. nih.gov Computational, or in silico, methods are widely used to predict these properties, offering a rapid and cost-effective way to prioritize candidates with favorable pharmacokinetic and safety profiles. nih.govcadaster.eu For analogues of 2,6-dichloro-3,5-difluorophenol, these predictive models are essential for optimizing drug-like characteristics.

The process involves using a compound's two-dimensional structure to calculate molecular descriptors that are then fed into predictive models. nih.gov These models, often built using large datasets of compounds with known experimental values, can estimate a wide range of ADMET parameters. Key properties evaluated include aqueous solubility, permeability (often assessed using Caco-2 cell models), potential for inhibiting critical metabolic enzymes like Cytochrome P450s, plasma protein binding, and various toxicity endpoints. researchgate.netresearchgate.net

Below is an interactive table representing typical ADMET parameters predicted for a hypothetical series of this compound analogues.

Computational Approaches for Predicting Biological Efficacy

Alongside ADMET profiling, computational methods are crucial for predicting the biological efficacy of new molecules. researchgate.net Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to forecast how strongly a compound will bind to its target and elicit a biological response. researchgate.net

Molecular docking simulates the interaction between a ligand (the drug candidate) and its protein target at the atomic level. researchgate.net This method predicts the preferred binding orientation and calculates a "docking score," which estimates the binding affinity. researchgate.net For analogues of this compound, docking studies have been instrumental in understanding their interaction with enzymes like FGFR kinases. nih.govnih.gov These studies reveal how the dichlorinated phenyl ring fits into specific hydrophobic pockets of the enzyme's ATP binding site, guiding the design of more potent inhibitors. nih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity. researchgate.net By identifying key molecular descriptors that correlate with high potency, these models can predict the activity of novel, unsynthesized compounds. This allows chemists to prioritize the synthesis of candidates with the highest probability of success.

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein complex, simulating its movement over time. This helps to confirm the stability of the binding interactions predicted by docking and provides deeper insight into the mechanism of action. researchgate.net For instance, MD simulations can validate the stability of an inhibitor within the binding pocket of its target enzyme, ensuring that the key interactions are maintained. researchgate.netresearchgate.net

Investigation of Enzyme Interactions and Inhibition Mechanisms

The this compound scaffold and its close analogues have been successfully employed to design inhibitors for several important enzyme and receptor classes.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: A significant number of approved and investigational FGFR inhibitors incorporate a 2,6-dichloro-3,5-dimethoxyphenyl moiety, an ether analogue of the core phenol structure. nih.gov This group has proven to be highly effective at interacting with the ATP binding pocket of the FGFR kinase domain. nih.gov Structural studies show that this motif fits into a hydrophobic pocket near the "gatekeeper" residue of the kinase. nih.gov The rational design of these inhibitors often involves pairing this dichlorinated ring with other chemical groups that form hydrogen bonds with the "hinge" region of the kinase, a common strategy for achieving high potency in kinase inhibitors. nih.govpurdue.edu Some research has even led to the development of irreversible covalent inhibitors, where an acrylamide (B121943) group is attached to the core structure. This allows the molecule to form a permanent bond with a cysteine residue in the enzyme, leading to prolonged target engagement. acs.org

Cannabinoid Receptor 2 (CB2) Inverse Agonism: In a different therapeutic area, the (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone scaffold, which contains a dichlorinated phenyl ring, has been identified as a potent and selective inverse agonist for the Cannabinoid Receptor 2 (CB2). nih.gov Inverse agonists are compounds that bind to the same receptor as an agonist but produce the opposite pharmacological effect. CB2 inverse agonists have shown potential as anti-inflammatory agents. nih.gov Structure-activity relationship studies have revealed that the dichlorinated ring and the resorcinol (B1680541) moiety are crucial for optimal CB2 inverse agonist activity and selectivity over the related CB1 receptor. nih.govnih.gov Further studies have shown these compounds act as noncompetitive antagonists, meaning they bind to a site on the receptor different from the primary agonist binding site. nih.gov

Rational Design and Synthesis of Novel Pharmacologically Active Agents Based on the this compound Scaffold

The process of creating novel drugs based on the this compound scaffold is a prime example of rational, structure-based drug design. acs.orgnih.gov This approach moves away from random screening and instead uses detailed knowledge of the biological target to design molecules with optimized properties. nih.gov

The discovery process often begins with identifying a "hit" compound that shows some desired activity. Using tools like X-ray crystallography or cryo-electron microscopy, researchers can determine the three-dimensional structure of this initial compound bound to its target protein. researchgate.net This structural information reveals key interactions and provides a roadmap for improvement.

In the case of FGFR inhibitors, the discovery that the 2,6-dichloro-3,5-dimethoxyphenyl group binds effectively in a hydrophobic pocket provided a critical starting point. nih.govnih.gov Medicinal chemists then systematically synthesize new analogues, making targeted modifications to other parts of the molecule to enhance potency, improve selectivity against other kinases (like VEGFR), and optimize pharmacokinetic properties. acs.orgnih.gov This iterative cycle of design, synthesis, and testing has led to the development of highly potent and selective clinical candidates. researchgate.netacs.org

Similarly, for CB2 receptor ligands, the identification of the 2,6-dihydroxy-biphenyl-aryl-methanone scaffold as a selective inverse agonist has driven further research. nih.govnih.gov Modifications to this core structure are guided by the goal of improving potency, efficacy, and drug-like properties while maintaining selectivity. nih.govrsc.org This rational approach has proven efficient in developing ligands with significant therapeutic potential. rsc.org

The table below provides examples of pharmacologically active agents developed using these principles.

Environmental Fate, Transformation, and Advanced Analytical Detection of Halogenated Phenols

Identification and Profiling of Environmental Metabolites and Transformation Products

The degradation of halogenated phenols results in the formation of numerous metabolites and transformation products. Identifying these products is crucial for understanding the complete environmental impact of the parent compound, as some metabolites can be more toxic or persistent.

During the microbial degradation of 2,6-DCP by Trichoderma longibraciatum, gas chromatography-mass spectrometry (GC-MS) analysis identified several intermediates, suggesting a pathway involving the release of chlorine ions and the addition of hydroxyl groups to the aromatic ring nih.gov. Similarly, the degradation of the herbicide dichlobenil can produce 2,6-dichlorobenzoic acid (2,6-DCBA) as a metabolite researchgate.net. The formation of various halogenated and non-halogenated intermediates is a common feature of both biotic and abiotic degradation pathways of these compounds.

Development and Application of Advanced Analytical Methodologies for Environmental Monitoring

Accurate and sensitive detection methods are essential for monitoring the presence and concentration of 2,6-Dichloro-3,5-difluorophenol and its transformation products in environmental matrices.

Hyphenated techniques, which couple the separation power of chromatography with the sensitive detection of mass spectrometry, are the primary tools for analyzing halogenated phenols.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for the analysis of volatile and semi-volatile organic compounds like dichlorophenols researchgate.netresearchgate.net. Prior to analysis, a derivatization step is often employed to increase the volatility and thermal stability of the phenolic compounds uzh.ch. For instance, urine samples can be derivatized with acetic anhydride before GC-MS analysis to determine chlorophenol concentrations nih.gov. Selected Ion Monitoring (SIM) mode can be used to enhance the sensitivity and specificity of GC-MS for quantifying trace levels of compounds like 2,6-DCP researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS), is highly effective for analyzing polar, non-volatile, and thermally labile compounds. This method allows for the direct analysis of water samples, often after a pre-concentration step like solid-phase extraction (SPE), and can be used to detect a wide range of phenolic compounds, including various chlorophenols researchgate.net.

Table 2: Analytical Techniques for Halogenated Phenol (B47542) Detection

| Technique | Sample Matrix | Key Features |

|---|---|---|

| GC-MS | Urine, Water | Requires derivatization for phenols; high specificity and sensitivity, especially in SIM mode uzh.chnih.gov. |

| LC-MS/MS | Water, Urine | Ideal for polar and non-volatile phenols; often coupled with SPE for pre-concentration researchgate.net. |

When water containing natural organic matter and halogenated phenols is disinfected, a complex mixture of disinfection byproducts (DBPs) can be formed. Some of these can be high molecular weight and difficult to characterize with conventional methods.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR/MS) offers ultra-high resolution and mass accuracy, making it a powerful tool for identifying the elemental formulas of unknown compounds in complex mixtures without the need for extensive separation nih.gov. Electrospray ionization (ESI) coupled with FT-ICR/MS has been successfully used to characterize unknown brominated DBPs in drinking water nih.gov. This technique has revealed hundreds of formulas for bromine-containing products that were previously unreported, providing valuable molecular-level information on the composition and potential structures of these complex environmental contaminants nih.gov.

Spectroscopic Methods in Environmental Trace Analysisvdoc.pub

The detection and quantification of halogenated phenols, such as this compound, in environmental matrices at trace levels present a significant analytical challenge. Their potential persistence and toxicity necessitate sensitive and selective analytical methods for monitoring their presence and understanding their environmental behavior. Spectroscopic techniques, often coupled with chromatographic separation, are powerful tools for the trace analysis of these compounds. While specific research on the environmental analysis of this compound is limited, the principles and methodologies applied to other halogenated phenols are broadly applicable.

Spectroscopic methods are instrumental in identifying and quantifying pollutants in various environmental samples, including air, water, and soil. Techniques such as UV-Visible, Infrared (IR), and X-ray fluorescence (XRF) spectroscopy allow for rapid and non-invasive measurements, which are crucial for timely environmental intervention.

Advanced spectroscopic techniques are continuously being developed to enhance the detection of persistent organic pollutants (POPs). These include methods like surface-enhanced Raman spectroscopy (SERS), surface plasmon resonance (SPR), and fluorescence spectroscopy, which offer high sensitivity and the potential for real-time monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including halogenated phenols. thermofisher.com In this method, the sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for highly specific identification and quantification.

For the analysis of phenols, derivatization is often employed to increase their volatility and improve chromatographic performance. A common derivatization technique is in situ acetylation. osti.gov GC-MS, particularly in the selected ion monitoring (SIM) mode, is highly suitable for confirming and quantifying all phenols, including those that are difficult to detect by other methods like electron capture detection (GC-ECD). osti.gov

Table 1: General Parameters for GC-MS Analysis of Halogenated Phenols

| Parameter | Typical Conditions |

| Column | Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250-280 °C |

| Carrier Gas | Helium |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) to elute a wide range of analytes. |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the determination of a wide range of organic compounds, including those that are non-volatile or thermally labile, such as many phenolic compounds and their metabolites. shimadzu.commdpi.com In LC-MS, the sample is first dissolved in a suitable solvent and then pumped through a column packed with a stationary phase. The separation of the mixture's components is based on their differential partitioning between the mobile phase and the stationary phase. The separated components are then introduced into the mass spectrometer for detection and identification.

A key advantage of LC-MS for the analysis of phenols is that it often does not require derivatization, simplifying the sample preparation process. shimadzu.com Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it particularly suitable for analyzing complex environmental samples. mdpi.com

Table 2: General Parameters for LC-MS/MS Analysis of Halogenated Phenols

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8 column |

| Mobile Phase | A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate. |

| Ionization Source | Electrospray Ionization (ESI) in negative ion mode is common for phenols. |

| MS Detector | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for targeted analysis |

Other Spectroscopic Techniques

Beyond the widely used hyphenated techniques, other spectroscopic methods hold promise for the environmental trace analysis of halogenated phenols.

UV-Visible (UV-Vis) Spectroscopy: While generally not selective enough for direct analysis in complex environmental matrices, UV-Vis spectroscopy can be used as a detector for liquid chromatography or for preliminary screening of less complex samples. The aromatic ring of phenolic compounds gives rise to characteristic absorption bands in the UV region.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. The hydroxyl (-OH) group and the carbon-halogen (C-Cl, C-F) bonds of this compound would produce characteristic absorption bands in the IR spectrum. However, for trace analysis, its sensitivity can be a limiting factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation. While not typically used for routine environmental trace analysis due to its lower sensitivity compared to MS, it can be invaluable for identifying unknown transformation products of pollutants. Both ¹H and ¹³C NMR would provide distinct signals for the different atoms in the this compound molecule.

Emerging Research Areas and Future Directions for 2,6 Dichloro 3,5 Difluorophenol Research

Integration within Supramolecular Chemistry and Host-Guest Complexation Studies

The field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules held together by non-covalent bonds, is a promising area for the application of 2,6-dichloro-3,5-difluorophenol. wikipedia.org Host-guest chemistry, a central concept in this field, involves the formation of complexes where a "host" molecule encloses a smaller "guest" molecule or ion. wikipedia.org The interactions governing this complexation are non-covalent, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.orgmdpi.com

The structure of this compound makes it an intriguing candidate for both host and guest roles. The electron-rich phenol (B47542) ring and the presence of halogen atoms can facilitate various non-covalent interactions. Halogen bonding, a directional interaction involving a halogen atom, is a key consideration. Research into halogenated host-guest compounds has demonstrated the significance of these interactions in the formation and stability of supramolecular structures. researchgate.net The specific arrangement of chlorine and fluorine atoms on the phenol ring of this compound can be exploited to direct the self-assembly of complex architectures. rsc.orgmdpi.com For instance, the fluorine atoms could participate in C–H⋯F interactions, which have been shown to direct supramolecular assembly. rsc.org

Future research may explore the use of this compound in creating nanoporous networks capable of selectively trapping guest molecules, with potential applications in separation technologies and catalysis. mdpi.com

Exploration of Applications in Advanced Materials Science and Chemical Sensing Technologies

The distinct properties of this compound make it a valuable building block for advanced materials and chemical sensing technologies. Halogenated phenols are increasingly being investigated for their utility in creating materials with tailored electronic and optical properties. For example, related compounds like 2,6-difluorophenol (B125437) have been used in the synthesis of polymers such as poly(2,6-difluoro-1,4-phenylene oxide) through oxidative polymerization. sigmaaldrich.com

In the realm of chemical sensing, halogenated phenols have demonstrated significant potential. nih.govmdpi.com They are particularly effective in the design of fluorescent probes. The acidity of the phenolic hydroxyl group, which can be finely tuned by the number and type of halogen substituents, is a key feature. researchgate.net This allows for the development of sensors that respond to changes in pH or the presence of specific analytes. researchgate.netnih.gov Graphene-based materials and conducting polymers are also being explored as platforms for sensors to detect hazardous phenolic compounds. researchgate.net

| Sensing Application | Key Feature of Halogenated Phenol | Potential Material Platform |

| Fluorescent pH Probes | Tunable pKa due to halogen substituents | Boron-dipyrromethene (BODIPY) dyes |

| Environmental Monitoring | Detection of hazardous phenolic compounds | Graphene and Conducting Polymers |

| Optical Biosensors | Substrate for enzymes like tyrosinase | Surface Plasmon Resonance (SPR) devices |

These sensor technologies have broad applicability in environmental monitoring, medical diagnostics, and industrial process control. nih.govacs.org

Two fundamental mechanisms underpinning the function of many fluorescent sensors are Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). rsc.org A deep understanding of these processes is crucial for designing efficient sensors incorporating this compound.

Photoinduced Electron Transfer (PET) is a process that can cause the quenching (diminishing) of fluorescence. nih.govacs.org In a typical PET-based sensor, a fluorophore (the light-emitting component) is linked to a recognition group, which can be a phenolic moiety. rsc.org The process involves a redox reaction involving the excited state of the fluorophore. nih.gov Phenolic groups have been shown to be more effective at introducing PET than the more commonly used amino groups. researchgate.netnih.govacs.org When the phenolic group is deprotonated (in its phenoxide form), it becomes a strong electron donor, leading to electron transfer to the excited fluorophore and quenching its fluorescence. researchgate.net Protonation of the phenoxide, or its interaction with another analyte, can inhibit this PET process, causing the fluorescence to be "switched on". nih.gov The efficiency of PET is influenced by factors such as the distance between the fluorophore and the PET group and the polarity of the solvent. acs.org

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a "donor" and an "acceptor". nih.govhamamatsu.com This transfer occurs through dipole-dipole interactions when the donor and acceptor are in close proximity (typically 1-8 nm). hamamatsu.commdpi.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. nih.govhamamatsu.com In a FRET-based sensor, a change in the distance or orientation between the donor and acceptor, often triggered by binding to a target analyte, results in a change in the FRET efficiency, which can be measured as a change in the fluorescence intensity of the donor or acceptor. nih.govhamamatsu.com FRET-based sensors offer advantages such as the potential for ratiometric measurements, which can provide more accurate and reliable results. rsc.org

The integration of this compound into sensing systems could leverage its properties to modulate either PET or FRET processes, enabling the detection of a wide range of analytes.

Implementation of Green Chemistry Principles in the Synthesis and Derivatization of Halogenated Phenols

The synthesis and modification of halogenated compounds like this compound traditionally involve processes that can generate hazardous waste and consume significant energy. Applying the principles of green chemistry aims to mitigate these environmental impacts.

The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. These include preventing waste, maximizing atom economy (the incorporation of all materials used in the process into the final product), using less hazardous chemical syntheses, and designing for energy efficiency.

In the context of synthesizing and derivatizing halogenated phenols, green chemistry approaches could include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or supercritical fluids.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. Catalytic processes are often more selective and efficient.

Waste Reduction: Designing synthetic pathways that minimize the formation of byproducts. For example, solid-phase analytical derivatization methods can immobilize phenols on a solid support, allowing for cleaner reactions and easier separation of products. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Derivatization is a key step in the analysis of phenolic compounds, often required to increase their volatility for techniques like gas chromatography-mass spectrometry. mdpi.com Green approaches to derivatization focus on using less toxic reagents and simplifying reaction conditions. For instance, using ethyl chloroformate allows for derivatization to occur directly in aqueous media, eliminating the need for a separate drying step that is often required with other reagents. mdpi.com Another approach involves evaporative derivatization, which can improve reaction yields and simplify post-reaction cleanup. nih.gov